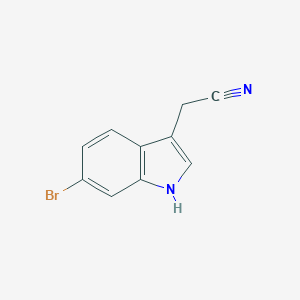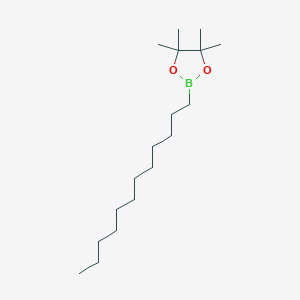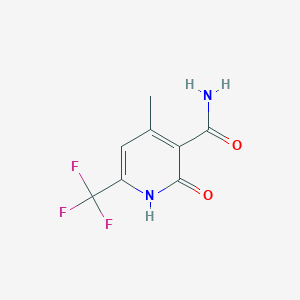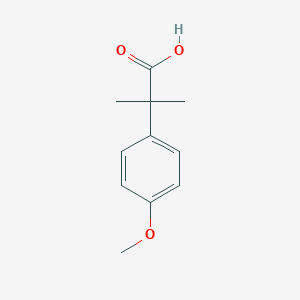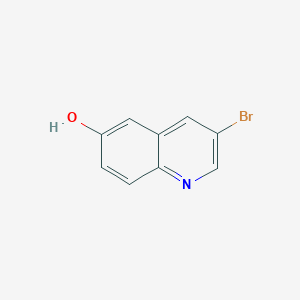
3-Bromoquinolin-6-ol
Descripción general
Descripción
“3-Bromoquinolin-6-ol” is a chemical compound with the molecular formula C9H6BrNO . It is used as a reagent in the preparation of analogs of quinolin-6-yloxyacetamide fungicides . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “3-Bromoquinolin-6-ol” consists of a quinoline ring system with a bromine atom attached at the 3-position and a hydroxyl group at the 6-position . The InChI code for the compound is 1S/C9H6BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H .
Physical And Chemical Properties Analysis
“3-Bromoquinolin-6-ol” has a molecular weight of 224.05 g/mol . It has one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen in the quinoline ring and the oxygen in the hydroxyl group) . The compound is solid at room temperature .
Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: 3-Bromoquinolin-6-ol is used in the synthesis of new 6-Bromoquinolin-4-ol derivatives . These derivatives have shown potential against ESBL producing Escherichia coli (ESBL E. coli) and methicillin-resistant Staphylococcus aureus (MRSA) .
- Methods of Application or Experimental Procedures: The synthesis of new 6-Bromoquinolin-4-ol derivatives is achieved by Chan–Lam coupling utilizing different types of solvents (protic, aprotic, and mixed solvents) and bases . Commercially available 6-bromoquinolin-4-ol was reacted with different types of aryl boronic acids along with Cu (OAc) 2 via Chan–Lam coupling methodology utilizing the protic and aprotic and mixed solvents .
- Results or Outcomes: The molecules exhibited very good yields with methanol, moderate yields with DMF, and low yields with ethanol solvents, while the mixed solvent CH3OH/H2O (8:1) gave more excellent results as compared to the other solvents . The in vitro antiseptic values against ESBL E. coli and MRSA were calculated at five different deliberations (10, 20, 30, 40, 50 mg/well) by agar well diffusion method .
Pharmacokinetics
The compound has high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . These properties suggest that it could potentially be used in drug development, particularly for drugs that need to cross the blood-brain barrier.
Physicochemical Properties
The compound has a molar refractivity of 51.47 and a TPSA of 33.12 Ų . These properties could make it useful in various chemical reactions.
Safety
The compound has a safety signal word of “Warning” and hazard statements H302, H315, H319, and H335 . This information is important for handling and storage in laboratory settings.
Synthetic Accessibility
The compound has a synthetic accessibility score of 1.39 , suggesting that it is relatively easy to synthesize. This could make it a good candidate for use in various chemical reactions or as a building block in the synthesis of more complex molecules.
Synthetic Accessibility
Safety And Hazards
The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, ensuring adequate ventilation, and washing off with soap and plenty of water in case of skin contact .
Propiedades
IUPAC Name |
3-bromoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCRMJVOMNKTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564250 | |
| Record name | 3-Bromoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinolin-6-ol | |
CAS RN |
13669-57-3 | |
| Record name | 3-Bromoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

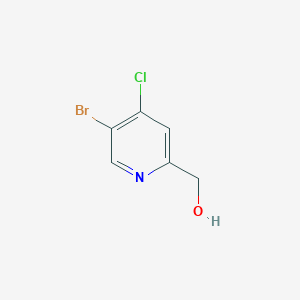
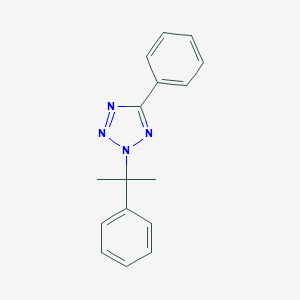
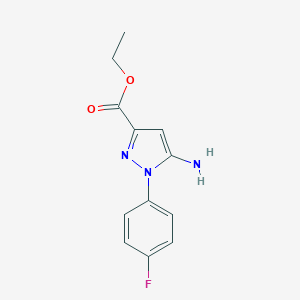
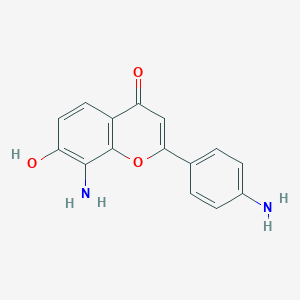
![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)
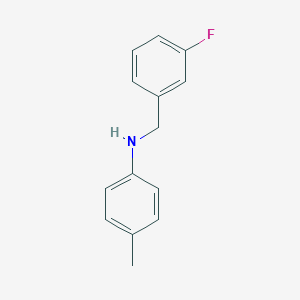
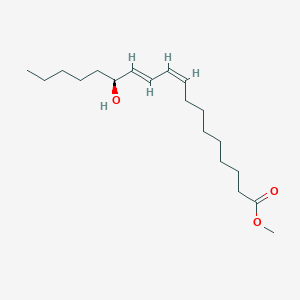
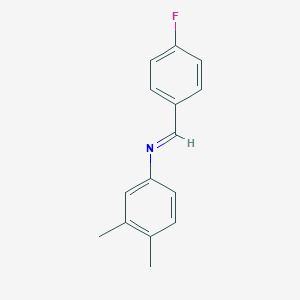
![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)

